molecular formula C19H22N4NaO3S B568101 Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate CAS No. 115871-18-6

Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate

Cat. No.: B568101
CAS No.: 115871-18-6
M. Wt: 409.46
InChI Key: SNQVILINCGMDNA-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves treating phenothiazine with diiodine, followed by treating the reaction medium directly obtained from the first step with dimethylamine .


Molecular Structure Analysis

While specific molecular structure analysis of Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate is not available, related compounds such as phenoxazines have been studied extensively. They have numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells, and chemotherapy .

Scientific Research Applications

Antitumor Activity

Phenothiazines, which share structural similarities with the specified compound, have been studied for their antitumor properties. Research suggests that phenothiazines and their derivatives exhibit a range of biological activities, including antitumor effects. For instance, some phenothiazine derivatives have shown promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, antimalarial, antifilarial, trypanocidal, anticonvulsant, analgesic, immunosuppressive, and multidrug resistance reversal properties. These activities stem from their interaction with various biological systems, such as cell lines, bacteria, viruses, parasites, and laboratory animals, indicating their potential in cancer therapy and other medicinal applications (Pluta, Morak-Młodawska, & Jeleń, 2011).

Microbial Food Safety

The role of sodium salts, including sodium acetate, in microbial food safety is significant. Sodium chloride (NaCl) and other sodium salts are vital in preventing the growth and toxin production of pathogenic microorganisms in food systems. For example, sodium lactate and sodium diacetate, in conjunction with sodium chloride, are effective in inhibiting the growth of Listeria monocytogenes in ready-to-eat meats. This underscores the importance of sodium salts in producing safe and wholesome foods, highlighting the potential application of sodium-containing compounds in food preservation and safety (Taormina, 2010).

Therapeutic Potential in Inflammatory Bowel Disease

Phenothiazine derivatives have been evaluated for their therapeutic potential in various diseases, including inflammatory bowel disease. For example, olsalazine, a compound designed to deliver its active moiety to the colon while avoiding adverse effects associated with sulfapyridine carriers, has shown effectiveness in treating ulcerative colitis and maintaining disease remission. This suggests the potential therapeutic applications of phenothiazine derivatives in managing gastrointestinal disorders and other conditions (Wadworth & Fitton, 1991).

Mechanism of Action

Target of Action

The primary target of Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate, also known as DA-67, is the enzyme peroxidase (POD) . Peroxidase plays a crucial role in various biological processes, including the metabolism of reactive oxygen species and the regulation of cellular growth .

Mode of Action

DA-67 interacts with its target, peroxidase, in the presence of hydrogen peroxide . This interaction leads to a color change, indicating the presence and concentration of hydrogen peroxide . This colorimetric reaction is highly sensitive, making DA-67 a valuable tool for detecting hydrogen peroxide in various biological and environmental samples .

Biochemical Pathways

The interaction of DA-67 with peroxidase and hydrogen peroxide is part of the broader biochemical pathway involving the metabolism of reactive oxygen species . Reactive oxygen species, such as hydrogen peroxide, are byproducts of cellular metabolism and play key roles in cell signaling and homeostasis . Excessive levels of these species can lead to oxidative stress, which is implicated in various pathological conditions .

Pharmacokinetics

Given its chemical structure and water solubility , it can be hypothesized that DA-67 is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would depend on various factors, including its interactions with biological molecules and the physiological conditions of the body .

Result of Action

The primary result of DA-67’s action is the detection of hydrogen peroxide in the sample . This can provide valuable information about the metabolic status of the sample, particularly in relation to oxidative stress . Additionally, the color change induced by DA-67 can be used as a visual indicator of the presence of hydrogen peroxide .

Action Environment

The action of DA-67 can be influenced by various environmental factors. For example, the pH and temperature of the sample can affect the sensitivity and accuracy of DA-67 in detecting hydrogen peroxide . Furthermore, the presence of other reactive species or substances in the sample can potentially interfere with the action of DA-67 . Therefore, careful control and consideration of the sample environment are crucial for the effective use of DA-67 .

Biochemical Analysis

Biochemical Properties

Sodium 2-(3,7-bis(dimethylamino)-10H-phenothiazine-10-carboxamido)acetate plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with monoamine oxidase (MAO) and nitric oxide synthase (NOS), inhibiting their activity . These interactions are significant as they influence various biochemical pathways, including those involved in neurotransmission and cellular respiration.

Cellular Effects

The effects of this compound on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to activate signaling pathways involved in mitochondrial biogenesis and autophagy . Additionally, it prevents the aggregation of misfolded proteins, which is crucial for maintaining cellular homeostasis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It acts as an alternative electron carrier in the mitochondrial respiratory chain, especially in cases of dysfunctional electron transport chains . This compound also displays anti-inflammatory and anti-apoptotic effects, which are mediated through its inhibition of enzymes like monoamine oxidase and nitric oxide synthase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but its degradation products can influence long-term cellular functions. Studies have shown that prolonged exposure to this compound can lead to sustained activation of mitochondrial biogenesis and autophagy pathways . The stability and degradation of the compound need to be carefully monitored to ensure consistent results in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective effects, while higher doses can lead to toxicity . Threshold effects have been observed, where the beneficial effects plateau and adverse effects begin to manifest at higher concentrations. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxic effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as monoamine oxidase and nitric oxide synthase, influencing the metabolic flux and levels of various metabolites . These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by these interactions, which can affect its overall activity and function . Understanding these transport mechanisms is crucial for optimizing the compound’s therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns are essential for the compound’s activity and function, as they determine its interactions with various biomolecules within the cell.

Properties

IUPAC Name

sodium;2-[[3,7-bis(dimethylamino)phenothiazine-10-carbonyl]amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O3S.Na/c1-21(2)12-5-7-14-16(9-12)27-17-10-13(22(3)4)6-8-15(17)23(14)19(26)20-11-18(24)25;/h5-10H,11H2,1-4H3,(H,20,26)(H,24,25);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWLYDTVACYGEPD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N(C3=C(S2)C=C(C=C3)N(C)C)C(=O)NCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N4NaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the principle behind using Gallium-67 for imaging in lymphoma?

A1: Gallium-67 citrate is a radiopharmaceutical that exhibits an affinity for areas of inflammation and rapidly dividing cells, such as those found in lymphoma. After intravenous injection, it binds to transferrin in the blood and accumulates in tumor cells. The emitted gamma rays are then detected by a scanner, creating images that highlight areas of lymphoma involvement.

Q2: Can Gallium-67 scintigraphy be used to monitor treatment response in lymphoma patients with bone involvement?

A: Yes, research suggests that Gallium-67 scintigraphy can effectively monitor the response to treatment in lymphoma patients with bone involvement []. The study observed a 91% accuracy rate in predicting treatment response based on changes in Gallium-67 uptake []. Lesions that did not respond to therapy continued to show abnormal Gallium-67 uptake, while those in remission showed decreased or absent uptake.

Q3: Are there any limitations to using Gallium-67 scintigraphy?

A: While Gallium-67 scintigraphy is a valuable tool, it has limitations. It might not be as sensitive as Tc-99m-MDP in detecting all bone lesions, particularly those with less active cellular proliferation or inflammation []. Furthermore, Gallium-67 can accumulate in non-cancerous areas of inflammation, potentially leading to false-positive results. Therefore, interpreting Gallium-67 scans requires careful consideration of the clinical context and other diagnostic findings.

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